molecular formula C21H26N6O2 B2756547 N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide CAS No. 1251656-01-5

N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide

Cat. No.: B2756547
CAS No.: 1251656-01-5
M. Wt: 394.479
InChI Key: WJMHMRDPMDQBCC-UHFFFAOYSA-N
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Description

N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]acetamide is a synthetic small molecule featuring a 1,2,4-triazolo[4,3-a]pyrazine core substituted with a 3-methylpiperidinyl group at position 8 and an acetamide-linked 3,4-dimethylphenyl moiety at position 2.

Properties

IUPAC Name

N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O2/c1-14-5-4-9-25(12-14)19-20-24-27(21(29)26(20)10-8-22-19)13-18(28)23-17-7-6-15(2)16(3)11-17/h6-8,10-11,14H,4-5,9,12-13H2,1-3H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJMHMRDPMDQBCC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)C2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC(=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents ChemSpider ID
N-(3,4-dimethylphenyl)-2-[8-(3-methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide C₂₃H₂₇N₇O₂ 457.51 3,4-dimethylphenyl; 3-methylpiperidinyl Not provided
N-(3-Isopropylphenyl)-2-{8-[4-(2-methylphenyl)piperazin-1-yl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl}acetamide C₂₇H₃₁N₇O₂ 485.59 3-isopropylphenyl; 4-(2-methylphenyl)piperazinyl 26316772
2-[8-(3-Methylpiperidin-1-yl)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2-yl]-N-[3-(methylsulfanyl)phenyl]acetamide C₂₂H₂₆N₇O₂S 475.57 3-(methylsulfanyl)phenyl; 3-methylpiperidinyl Not provided
8-Amino-6-[4-(4-benzylpiperazin-1-yl)phenyl]-2-phenyl-1,2,4-triazolo[4,3-a]pyrazin-3-one C₂₈H₂₇N₇O 493.57 Benzylpiperazinyl; phenyl; amino group at position 8 Not provided

Key Observations :

  • Substituent Influence on Molecular Weight : The presence of bulkier groups (e.g., benzylpiperazinyl in ) increases molecular weight compared to simpler substituents like 3-methylpiperidinyl.
  • Phenyl Group Variations : The 3,4-dimethylphenyl group in the target compound may enhance lipophilicity compared to 3-isopropylphenyl or 3-(methylsulfanyl)phenyl , affecting membrane permeability.
  • Piperidine vs. Piperazine : The 3-methylpiperidinyl group (saturated 6-membered ring) in the target compound may confer distinct conformational flexibility compared to piperazinyl analogs (e.g., ), influencing receptor binding.

Antimicrobial Activity

Compounds with amino substitutions at position 8 (e.g., ) exhibit enhanced antimicrobial activity, likely due to improved hydrogen-bonding interactions with bacterial targets . In contrast, the target compound’s 3-methylpiperidinyl group may prioritize selectivity for eukaryotic enzymes (e.g., kinases) over prokaryotic targets.

Kinase Inhibition Potential

Triazolo-pyrazines with arylacetamide side chains demonstrate kinase inhibitory activity. For example, derivatives with 4-methoxyphenyl groups (e.g., ) show moderate inhibition of tyrosine kinases, while the target compound’s 3,4-dimethylphenyl group could modulate steric interactions in the ATP-binding pocket .

Computational Docking and Binding Affinity

AutoDock Vina studies () predict that the 3-methylpiperidinyl group in the target compound forms hydrophobic interactions with residues in the kinase catalytic cleft, while the 3,4-dimethylphenyl moiety stabilizes the binding via π-π stacking. Comparatively, the 3-(methylsulfanyl)phenyl analog may exhibit weaker binding due to sulfur’s electronegativity disrupting hydrophobic packing.

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